

# What are the chemical properties of 4-fluoro-5-nitro-1H-indole?

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## Compound of Interest

Compound Name: 4-fluoro-5-nitro-1H-indole

Cat. No.: B3026529

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## An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of **4-Fluoro-5-nitro-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **4-fluoro-5-nitro-1H-indole** (CAS No. 1003858-69-2). As a substituted indole, this compound represents a valuable heterocyclic building block for medicinal chemistry and materials science. The strategic placement of a fluorine atom and a nitro group on the indole scaffold significantly influences its electronic characteristics, reactivity, and potential as a precursor for diverse, biologically active molecules. This document consolidates available data on its molecular properties, synthetic utility, and potential applications, offering field-proven insights for professionals engaged in drug discovery and chemical research.

## Introduction: The Strategic Importance of a Substituted Indole

The indole nucleus is a quintessential "privileged structure" in pharmaceutical chemistry, renowned for its ability to bind to a multitude of biological receptors with high affinity.<sup>[1]</sup> Its presence in numerous natural products, pharmaceuticals, and functional materials underscores

its versatility. The chemical properties of the indole ring can be meticulously modulated through substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, **4-fluoro-5-nitro-1H-indole**, is a prime example of strategic functionalization. The introduction of:

- A Fluoro Group (at C4): The high electronegativity of fluorine can alter the molecule's acidity, lipophilicity, and metabolic stability.<sup>[2][3]</sup> This is a common strategy in drug design to enhance membrane permeability and block metabolic degradation at that position.<sup>[3]</sup>
- A Nitro Group (at C5): This powerful electron-withdrawing group significantly modulates the electron density of the indole ring system, influencing its reactivity in substitution reactions. Furthermore, the nitro group serves as a versatile synthetic handle, most notably for its reduction to a primary amine, which opens up a vast chemical space for further derivatization.<sup>[2][4]</sup>

This guide will dissect the interplay of these functional groups and their impact on the molecule's chemical behavior and utility.

## Molecular and Physicochemical Properties

The unique arrangement of substituents in **4-fluoro-5-nitro-1H-indole** dictates its fundamental chemical nature.

### Structural and Electronic Profile

The molecule consists of a bicyclic indole core with a fluorine atom at the 4-position of the benzene ring and a nitro group at the adjacent 5-position.

Caption: Molecular structure of **4-fluoro-5-nitro-1H-indole**.

Both the fluorine and nitro groups are strongly electron-withdrawing. This has two major consequences:

- Reduced Nucleophilicity: The overall electron density of the aromatic system is decreased, making it less susceptible to standard electrophilic aromatic substitution reactions compared to unsubstituted indole.

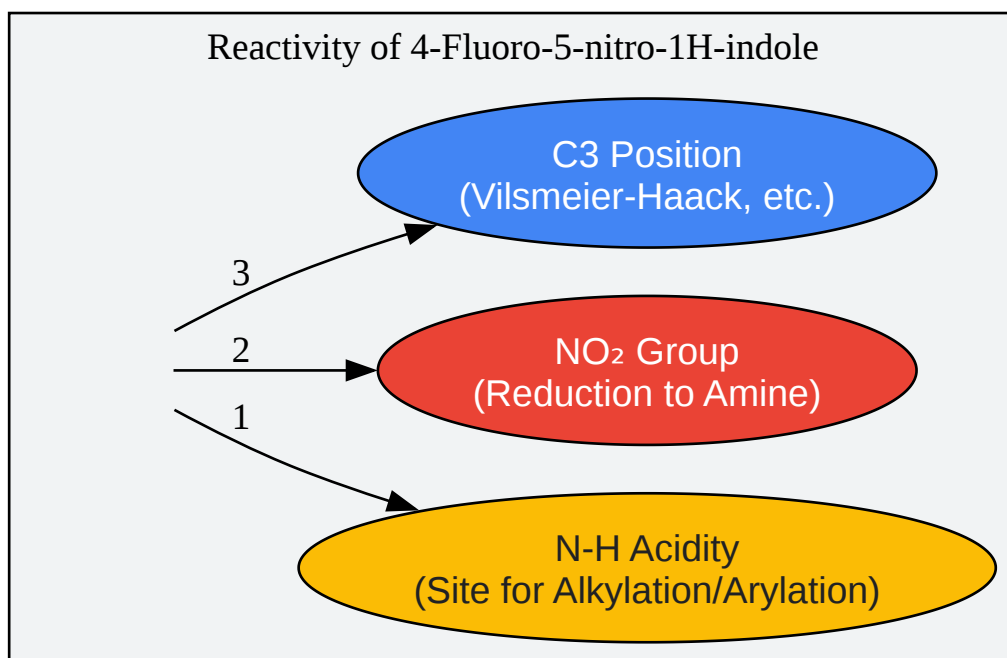
- **Increased Acidity of N-H:** The electron withdrawal acidifies the proton on the indole nitrogen (N1), making it easier to deprotonate with a suitable base. This facilitates N-alkylation and N-arylation reactions.

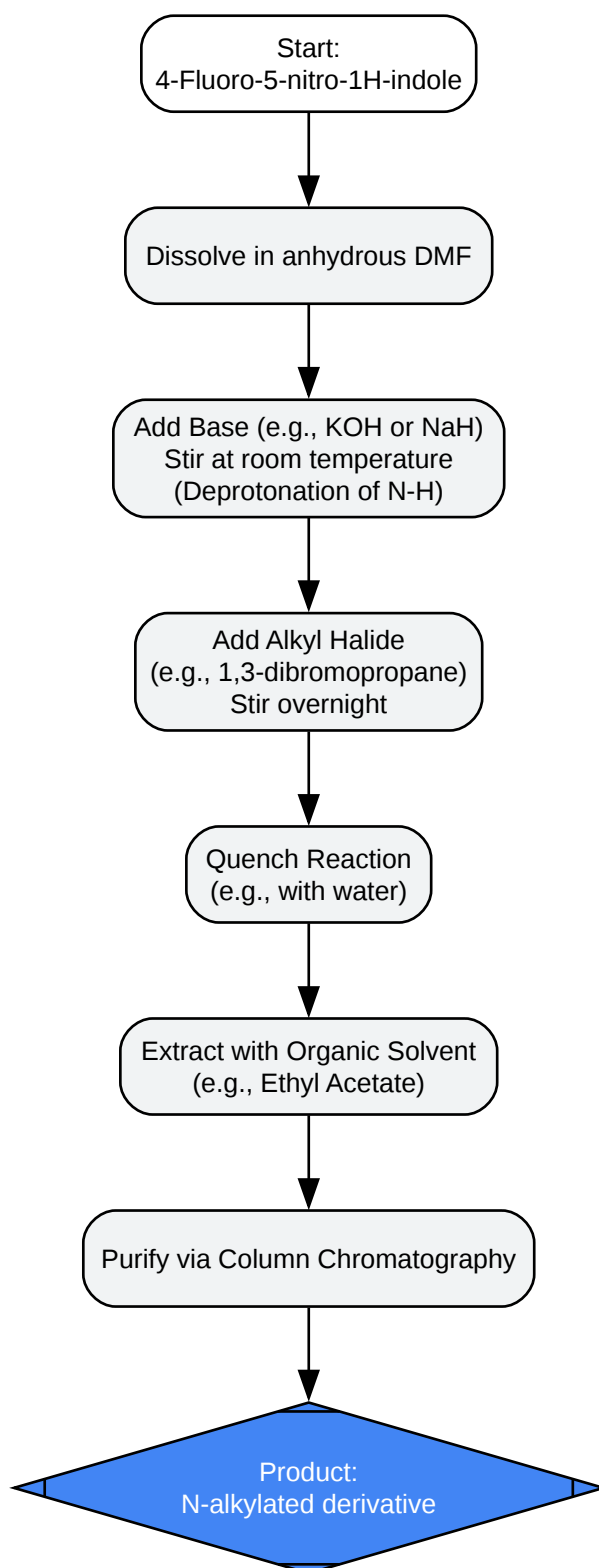
## Physicochemical Data Summary

Property	Value	Source
CAS Number	1003858-69-2	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>2</sub>	[6][7]
Molecular Weight	180.14 g/mol	[6]
Appearance	Typically a solid, may be light yellow crystals.	[7]
Solubility	Likely insoluble in water, but soluble in organic solvents like DMF, DMSO, and ethanol.	[7]
Storage	Store in a cool, dry place. For long-term stability, storage at -20°C is recommended.	[8]

## Reactivity and Synthetic Utility

The true value of **4-fluoro-5-nitro-1H-indole** lies in its predictable reactivity, which allows it to serve as a versatile intermediate in multi-step syntheses.





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